Tungstosilicic acid, hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

Tungstosilicic acid is a powerful and efficient catalyst for various organic reactions []. Its acidic nature and specific structure allow it to:

- Oxidize organic compounds: This includes alcohols, aldehydes, ketones, and other functionalities [].

- Hydrolyze esters and amides: Breaking down these compounds into their constituent parts [].

- Condense aldehydes and ketones: Combining these molecules to form new carbon-carbon bonds [].

- Dehydrate alcohols: Removing water molecules to form alkenes (unsaturated hydrocarbons) [].

- Polymerize olefins: Facilitating the formation of long-chain polymers from smaller alkene molecules [].

Researchers are actively exploring tungstosilicic acid for developing new and more efficient catalytic processes for sustainable and environmentally friendly chemical production [, ].

Material Science:

The unique structure of tungstosilicic acid makes it a valuable material in various research areas:

- Synthesis of functional materials: Tungstosilicic acid can be incorporated into other materials like polymers, ceramics, and metal-organic frameworks to create new materials with desired properties like conductivity, magnetism, and catalytic activity [, ].

- Drug delivery systems: Research investigates its potential for controlled release and targeted delivery of drugs due to its ability to interact with specific biomolecules [].

Analytical Chemistry:

Tungstosilicic acid finds applications in analytical chemistry as:

Tungstosilicic acid hydrate, reagent grade, is a complex heteropolyacid with the chemical formula . It is characterized by its white crystalline or powdery appearance and is highly soluble in water, forming a clear solution at concentrations up to 100 mg/mL . This compound is notable for its significant role as a catalyst in various

Tungstosilicic acid's catalytic activity stems from its unique acidic properties and the Lewis acidity of the central silicon atom. The Keggin ion structure provides Brønsted acidity due to its terminal protons (H⁺) []. Additionally, the empty d-orbitals on the tungsten atoms act as Lewis acid sites, accepting electron pairs from reactant molecules and facilitating bond breaking and formation during reactions [].

- Catalytic Reactions: It acts as a catalyst in the synthesis of organic compounds such as ethyl acetate and acetic acid from alcohols and acids .

- Condensation Reactions: The compound facilitates condensation reactions in organic chemistry, promoting the formation of larger molecular structures from smaller reactants.

- Redox Reactions: Tungstosilicic acid can also engage in redox reactions, where it may act as an oxidizing agent due to the presence of tungsten in its structure.

The synthesis of tungstosilicic acid hydrate typically involves the following methods:

- Acid-Base Neutralization: This method involves reacting tungsten oxide with silicic acid under controlled conditions to form tungstosilicic acid.

- Hydrothermal Synthesis: In this method, a mixture of tungsten and silicon sources is subjected to high temperature and pressure in an aqueous solution, facilitating the formation of the heteropolyacid.

- Solvothermal Methods: Similar to hydrothermal synthesis but using organic solvents, this approach can yield tungstosilicic acid with varying degrees of hydration.

Tungstosilicic acid hydrate has a wide range of applications across various fields:

- Catalysis: Its primary use is as a catalyst in organic synthesis reactions, especially in producing esters and other functionalized compounds .

- Analytical Chemistry: It serves as a reagent for alkaloids and other organic compounds during analytical procedures.

- Materials Science: The compound can be used in the preparation of advanced materials due to its unique chemical properties.

Interaction studies involving tungstosilicic acid hydrate focus on its behavior with different substrates during catalysis. Research indicates that it can interact effectively with various organic molecules, enhancing reaction rates and selectivity. Studies on its interaction with alkaloids suggest that it may help isolate these compounds from complex mixtures, demonstrating its utility in both synthetic and analytical chemistry.

Tungstosilicic acid hydrate belongs to a class of compounds known as heteropolyacids. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Phosphotungstic Acid | Known for strong acidity; widely used in catalysis. | |

| Silicotungstic Acid | Combines silica with tungsten; used in catalysis. | |

| Molybdosilicic Acid | Contains molybdenum; different catalytic properties. |

Tungstosilicic acid hydrate is unique due to its specific composition involving both silicon and tungsten oxides, which enhances its catalytic efficiency compared to other heteropolyacids. Its ability to dissolve readily in water while maintaining stability makes it particularly valuable for various industrial applications.

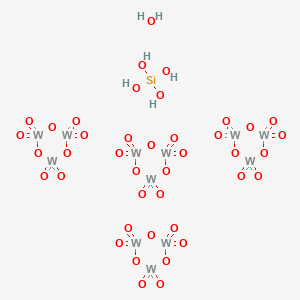

The foundational structural unit of tungstosilicic acid hydrate is the Keggin anion, [SiW₁₂O₄₀]⁴⁻, which adopts a tetrahedral symmetry (Tₑ point group) with a central silicon atom coordinated to four oxygen atoms [4] [5]. This central SiO₄ tetrahedron is encapsulated by twelve tungsten-oxygen octahedra arranged in four edge-sharing triads (W₃O₁₃ clusters). Each triad comprises three WO₆ octahedra sharing oxygen atoms at their edges, forming a planar triangular configuration [4] [6]. The resulting three-dimensional framework creates a highly symmetrical cage-like structure with distinct oxygen types:

- Terminal oxygen atoms (Oₜ): Bonded to a single tungsten atom, forming W=O bonds.

- Bridging oxygen atoms (Oᵦ): Shared between two tungsten atoms within a triad.

- Corner-sharing oxygen atoms (O꜀): Connect triads to the central SiO₄ unit [4] [6].

Crystallographic studies reveal that the anhydrous form of tungstosilicic acid crystallizes in a body-centered cubic lattice (space group Im-3m) with a unit cell parameter of 12.16 Å [6]. The Keggin anions occupy the cube’s corners and body center, with each anion contributing to eight adjacent unit cells. This arrangement ensures minimal electrostatic repulsion between the highly charged [SiW₁₂O₄₀]⁴⁻ anions, stabilized by interstitial protons (H⁺) and water molecules [6].

Table 1: Structural Parameters of the Keggin Anion in Tungstosilicic Acid Hydrate

| Parameter | Value |

|---|---|

| Central atom | Silicon (Si⁴⁺) |

| Addenda atoms | 12 Tungsten (W⁶⁺) |

| Oxygen types | 40 O (4 Oₜ, 36 Oᵦ/O꜀) |

| Symmetry group | Tₑ |

| Unit cell dimension | 12.16 Å (cubic) |

| Charge per anion | -4 |

The coordination environment of tungsten atoms in the Keggin structure is critical to its catalytic activity. Each W⁶⁺ center adopts a distorted octahedral geometry, with bond lengths ranging from 1.70 Å (W=Oₜ) to 2.40 Å (W–Oᵦ) [6]. This distortion arises from the Jahn-Teller effect, which stabilizes the d⁰ electronic configuration of W⁶⁺ by elongating bonds along the axial direction [4].

Hydration State Dynamics and Stability

The hydration state of tungstosilicic acid hydrate (x = 6–29) profoundly influences its physicochemical properties, including solubility, proton conductivity, and thermal stability [1] [5]. Freshly precipitated samples typically contain ~29 water molecules per Keggin unit, which decrease to ~6 upon desiccation at 100°C [5]. These water molecules occupy three distinct sites within the crystal lattice:

- Interstitial sites: Located between Keggin anions, forming hydrogen-bonded networks.

- Surface-bound sites: Adsorbed on the anion’s terminal oxygen atoms.

- Structural sites: Coordinated to protons (H₃O⁺) that neutralize the anion’s charge [5] [6].

Thermogravimetric analysis (TGA) reveals a multi-stage dehydration process:

- Stage 1 (25–100°C): Loss of physisorbed water (Δm ≈ 18%).

- Stage 2 (100–220°C): Removal of interstitial and surface-bound water (Δm ≈ 12%).

- Stage 3 (>220°C): Decomposition of the Keggin structure, releasing structural water and forming WO₃ and SiO₂ [1] [6].

Table 2: Hydration States and Stability of Tungstosilicic Acid Hydrate

| Hydration State (x) | Stability Range (°C) | Water Type |

|---|---|---|

| 29 | 25–100 | Physisorbed |

| 18 | 100–150 | Interstitial |

| 6 | 150–220 | Structural |

| 0 | >220 | Decomposition |

The retention of structural integrity up to 220°C is attributed to the strong covalent bonds within the Keggin anion and the stabilizing role of residual protons [6]. In situ X-ray diffraction (XRD) studies demonstrate that dehydration induces a reversible contraction of the cubic lattice (Δa ≈ 0.8 Å at x = 6), while complete dehydration triggers an irreversible phase transition to amorphous tungsten trioxide and silica [6].

Dynamic vapor sorption (DVS) experiments further elucidate the compound’s hygroscopicity. At 25°C and 90% relative humidity, tungstosilicic acid hydrate rapidly reabsorbs water to regain x ≈ 24 within 2 hours, restoring its proton conductivity to ~10⁻² S/cm [5]. This behavior underscores its potential as a solid-state electrolyte in humidity-sensitive applications.

The direct alkylation of acetic acid with ethylene over tungstosilicic acid hydrate represents a breakthrough in ethyl acetate production technology. This process eliminates the need for traditional carbonylation routes, offering environmental advantages and simplified reaction conditions [1] [2]. The reaction proceeds through a direct addition mechanism where ethylene coordinates to the acidic sites of the catalyst, facilitating nucleophilic attack by acetic acid molecules.

Kinetic studies demonstrate that the reaction follows Langmuir-Hinshelwood-Hougen-Watson kinetics, with elementary-step modeling revealing five primary reactions: three direct additions, one esterification, and one condensation reaction [6]. Under optimal conditions of 442 K, 1.2 MPa pressure, and an ethylene-to-acetic acid-to-water-to-nitrogen feed ratio of 78.2:6.5:5.3:10.0, the process achieves 84% ethyl acetate production via direct addition, with the remaining 16% through esterification between acetic acid and ethanol [6].

The catalyst's effectiveness depends critically on the presence of water, which facilitates the formation of active hydronium ion sites. However, excessive water concentrations can lead to catalyst deactivation through solvation effects. The reaction mechanism involves initial adsorption of ethylene on Brønsted acid sites, followed by protonation to form a carbocation intermediate, which subsequently undergoes nucleophilic attack by acetic acid [7].

Research findings indicate that the catalyst maintains activity over extended periods, with regeneration possible through simple thermal treatment. The process demonstrates superior atom economy compared to traditional methanol carbonylation routes, producing fewer byproducts and requiring less severe operating conditions [8].

Direct Ethylene Oxidation to Carboxylic Acids

Tungstosilicic acid hydrate, when combined with palladium catalysts, enables the direct oxidation of ethylene to acetic acid through a novel heterogeneous process. This transformation represents a significant advancement over traditional homogeneous Wacker processes, offering improved catalyst recovery and reduced environmental impact [9].

The reaction mechanism proceeds through a Wacker-type pathway where ethylene undergoes oxidation to acetaldehyde as an intermediate, followed by further oxidation to acetic acid. The presence of acid sites is crucial for this transformation, as they facilitate the initial activation of ethylene and subsequent oxidation steps [9]. Experimental evidence confirms that the reaction does not proceed through ethanol formation, contrary to some proposed mechanisms, but follows a direct oxidation pathway through acetaldehyde [9].

Temperature optimization studies reveal that the reaction exhibits maximum activity between 403-433 K, with selectivity to acetic acid showing a broad optimum in this range. At higher temperatures, complete oxidation to carbon dioxide becomes dominant, reducing the desired product yield [9]. The reaction requires water vapor to proceed effectively, as its absence results in exclusive formation of carbon dioxide rather than acetic acid [9].

The catalyst system demonstrates remarkable stability under reaction conditions, with palladium particles well-dispersed on the tungstosilicic acid support. The heteropoly acid concentration significantly affects both activity and selectivity, with optimal performance achieved at 21 wt% loading on silica support [9]. The process offers environmental benefits through reduced waste generation and improved catalyst recyclability compared to homogeneous alternatives.

Esterification of Fatty Acids for Biodiesel Production

Tungstosilicic acid hydrate exhibits exceptional performance in fatty acid esterification reactions, particularly for biodiesel production from high free fatty acid feedstocks. The compound's strong Brønsted acidity enables efficient conversion of free fatty acids to fatty acid methyl esters (FAME), addressing a major challenge in biodiesel production from low-quality feedstocks [10] [11].

In studies using acidic crude palm oil with 8.43% free fatty acid content, tungstosilicic acid hydrate achieved reduction to 0.95% under optimized conditions: 4 wt% catalyst loading, 10:1 methanol-to-oil molar ratio, 150 minutes reaction time, and 60°C temperature [10]. The reaction follows pseudo-first-order kinetics with excellent correlation (R² = 0.94), indicating well-defined reaction pathways and consistent catalytic behavior [10].

The esterification mechanism involves protonation of the carboxylic acid group by Brønsted acid sites, followed by nucleophilic attack by methanol molecules. The Keggin structure provides multiple acid sites capable of simultaneous activation of both reactants, enhancing reaction efficiency. The catalyst demonstrates remarkable stability, maintaining activity over seven consecutive reaction cycles with minimal deactivation [10].

Comparative studies with other heteropoly acids reveal that tungstosilicic acid hydrate offers superior performance in terms of both activity and selectivity. The compound's hydrate form provides optimal balance between acid strength and water tolerance, crucial factors in biodiesel production where water is both a reaction product and potential catalyst poison [12].

The produced biodiesel meets international standards (ASTM D6751 and EN 14214) for fuel quality, demonstrating the catalyst's practical applicability for industrial biodiesel production. The process offers advantages over traditional alkaline transesterification, including tolerance to high free fatty acid content and reduced soap formation [10] [11].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant